
1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione is an organic compound known for its distinctive dark red crystalline appearance. It is soluble in various organic solvents such as alcohols and ketones. This compound is significant in the field of organic chemistry due to its diverse applications, particularly in the synthesis of dyes and electronic materials .
Preparation Methods
1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione is typically synthesized through the catalytic hydrogenation of anthraquinone in the presence of hydrogen gas. This reaction is carried out under acidic conditions using suitable catalysts like copper . Industrial production methods often involve large-scale catalytic processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: It can be reduced to form leuco compounds, which are colorless and can be used in dyeing processes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are often used as intermediates in the synthesis of dyes and pigments .
Scientific Research Applications
1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic dyes, particularly magenta dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione involves its ability to undergo redox reactions, which is crucial for its role as a dye intermediate and in electronic applications. The compound’s hydroxyl groups participate in hydrogen bonding and electron transfer processes, which are essential for its function in various chemical reactions .
Comparison with Similar Compounds
1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione can be compared with other similar compounds such as:
1,4,5,8-Tetrahydroxyanthraquinone: Similar in structure but differs in its oxidation state and specific applications.
1,5-Dihydroxyanthraquinone: Another anthraquinone derivative with different hydroxyl group positions, leading to varied chemical properties and uses.
The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and its ability to participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
28932-22-1 |
|---|---|
Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
1,4,5,8-tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione |
InChI |
InChI=1S/C14H10O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,9-10,15-18H |
InChI Key |
GXPRZZBMSUFMFM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=O)C3C(C(=CC=C3O)O)C(=O)C2=C1O)O |
Canonical SMILES |
C1=CC(=C2C(=O)C3C(C(=CC=C3O)O)C(=O)C2=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


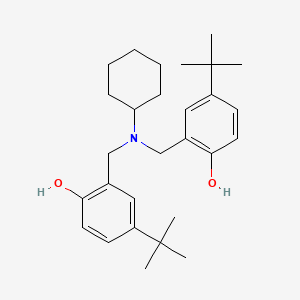
![2-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1615889.png)
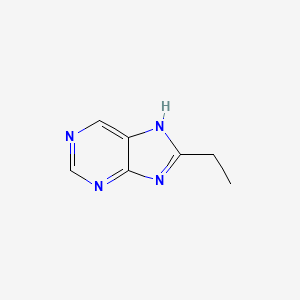
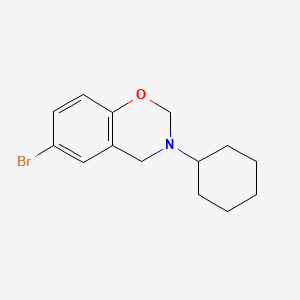
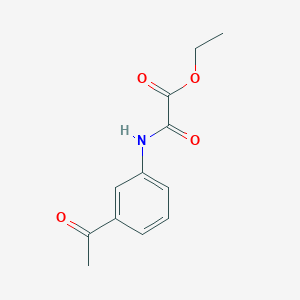
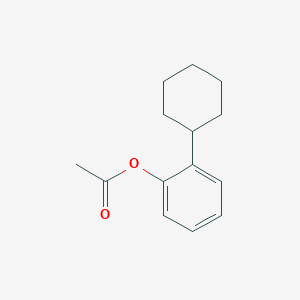

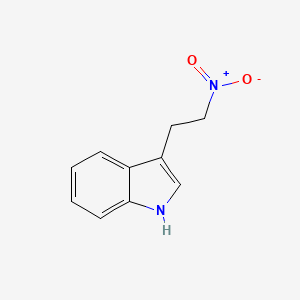
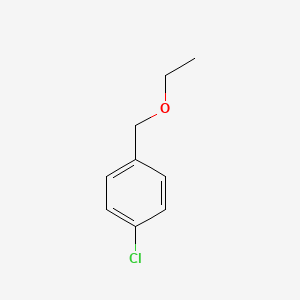
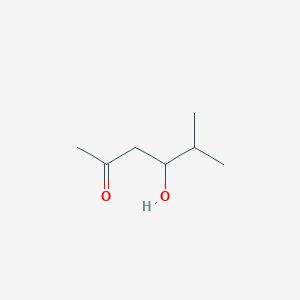
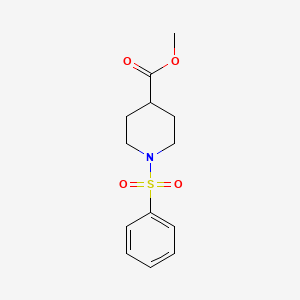
![2-(2-Ethoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1615909.png)


